molecular formula C26H29N3O2 B075003 Crystal violet lactone CAS No. 1552-42-7

Crystal violet lactone

Cat. No. B075003
Key on ui cas rn: 1552-42-7
M. Wt: 415.5 g/mol
InChI Key: IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Patent
US04271075

Procedure details

To 1,500 wt. parts of an aqueous solution containing 41.7 wt. parts of 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and 4.4 wt. parts of sodium hydroxide was added 0.4 wt. part of cobaltous chloride. The mixture was heated at 70° C. and 51 wt. parts of 10% aqueous solution of hydrogen peroxide was added dropwise during 1 hour (pH=9.9). The precipitate was separated and dissolved into toluene and the catalyst was separated by a filtration and toluene was distilled off to obtain 39.8 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 180° to 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:31])[C:3]1[CH:30]=[CH:29][C:6]([CH:7]([C:17]2[CH:25]=[CH:24][C:23]([N:26]([CH3:28])[CH3:27])=[CH:22][C:18]=2[C:19]([OH:21])=[O:20])[C:8]2[CH:13]=[CH:12][C:11]([N:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[OH-].[Na+].OO>>[CH3:16][N:14]([CH3:15])[C:11]1[CH:10]=[CH:9][C:8]([C:7]2([C:6]3[CH:5]=[CH:4][C:3]([N:2]([CH3:1])[CH3:31])=[CH:30][CH:29]=3)[C:17]3[C:18](=[CH:22][C:23]([N:26]([CH3:28])[CH3:27])=[CH:24][CH:25]=3)[C:19](=[O:21])[O:20]2)=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(C2=CC=C(C=C2)N(C)C)C2=C(C(=O)O)C=C(C=C2)N(C)C)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
cobaltous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into toluene
CUSTOM
Type
CUSTOM
Details
the catalyst was separated by a filtration and toluene
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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